molecular formula C6H10O8S B10778452 3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose CAS No. 96519-18-5

3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose

Cat. No. B10778452
CAS RN: 96519-18-5
M. Wt: 242.21 g/mol
InChI Key: BBGPRYFPTZDJIZ-PHYPRBDBSA-N
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Description

3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose: is a sulfated polysaccharide derivative commonly found in marine algae. It is a significant component of the cell walls of red algae, particularly in species like Porphyra haitanensis. This compound is known for its various biological activities, including antioxidant, anticoagulant, and immunomodulatory properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The preparation of 3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose typically involves the extraction and purification of sulfated polysaccharides from marine algae. The process includes:

    Extraction: The algae are first dried and powdered. The powdered algae are then subjected to hot water extraction to obtain crude polysaccharides.

    Purification: The crude extract is purified using techniques such as ion-exchange chromatography (e.g., DEAE-cellulose) and gel filtration chromatography (e.g., Sephadex G-100).

Industrial Production Methods: Industrial production of this compound involves large-scale cultivation of red algae, followed by the extraction and purification processes mentioned above. The scalability of these methods allows for the production of significant quantities of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions: 3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose undergoes several types of chemical reactions, including:

    Oxidation: This reaction can modify the hydroxyl groups present in the compound.

    Reduction: This reaction can reduce the sulfate groups to hydroxyl groups.

    Substitution: This reaction can involve the replacement of the hydrogen sulfate group with other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride can be used.

    Substitution: Various nucleophiles can be used for substitution reactions under mild acidic or basic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield hydroxylated derivatives .

Scientific Research Applications

Chemistry: In chemistry, 3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose is used as a precursor for synthesizing other sulfated polysaccharides and as a model compound for studying the structure-activity relationships of sulfated polysaccharides .

Biology: In biological research, this compound is studied for its role in cell signaling and its potential as a bioactive agent. It has been shown to enhance the proliferation and phagocytic ability of immune cells .

Medicine: In medicine, this compound is investigated for its anticoagulant and antiviral properties.

Industry: In the industry, this compound is used in the formulation of functional foods and nutraceuticals due to its health-promoting properties. It is also explored for its potential in developing biodegradable materials .

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds:

Uniqueness: 3,6-Anhydro-2-(hydrogen sulfate)-alpha-D-galactopyranose is unique due to its specific structure, which includes an anhydro bridge and a sulfate group at the 2-position. This unique structure contributes to its distinct biological activities and makes it a valuable compound for various applications .

properties

CAS RN

96519-18-5

Molecular Formula

C6H10O8S

Molecular Weight

242.21 g/mol

IUPAC Name

[(1R,3S,4R,5S,8S)-3,8-dihydroxy-2,6-dioxabicyclo[3.2.1]octan-4-yl] hydrogen sulfate

InChI

InChI=1S/C6H10O8S/c7-3-2-1-12-4(3)5(6(8)13-2)14-15(9,10)11/h2-8H,1H2,(H,9,10,11)/t2-,3+,4+,5-,6+/m1/s1

InChI Key

BBGPRYFPTZDJIZ-PHYPRBDBSA-N

Isomeric SMILES

C1[C@@H]2[C@@H]([C@H](O1)[C@H]([C@H](O2)O)OS(=O)(=O)O)O

Canonical SMILES

C1C2C(C(O1)C(C(O2)O)OS(=O)(=O)O)O

Origin of Product

United States

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